N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a sulfonamide-based compound featuring a stereospecific cyclohexyl backbone substituted with a 3-cyanopyrazine moiety and a 2,5-difluorobenzenesulfonamide group. The compound’s stereochemistry (1r,4r) and electron-withdrawing substituents (cyano, fluoro) likely influence its binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S/c18-11-1-6-14(19)16(9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXWTNAGBDOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is CHFNOS, with a molecular weight of approximately 363.41 g/mol. Its structure includes a cyclohexyl group linked to a cyanopyrazinyl ether and difluorobenzenesulfonamide moiety, which contribute to its unique pharmacological properties.
Preliminary studies indicate that this compound may interact with various biological targets. The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may influence pathways related to:
- Cell signaling : Potential modulation of receptor activity.
- Enzyme inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Antimicrobial activity : Possible effects against bacterial or fungal strains.
Case Studies and Research Findings
Research has focused on the compound's potential applications in medicinal chemistry and pharmacology. Notable findings include:
- In vitro studies : Initial tests have shown that the compound exhibits promising activity against certain cancer cell lines, suggesting potential anticancer properties.
- Pharmacokinetic profiling : Studies are underway to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound to better understand its therapeutic viability.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Thiophene instead of difluorobenzene | Different pharmacological profile due to thiophene's electron-donating properties |
| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |
| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Methoxy groups | Different electronic properties affecting biological activity |
This table illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles.
Future Directions
Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed mechanism studies to identify specific biological targets.
- In vivo studies to evaluate efficacy and safety in animal models.
- Clinical trials to assess therapeutic applications in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 in the cited patent) shares key features with the target compound:
- Core sulfonamide group : Both compounds utilize a benzenesulfonamide scaffold, which is critical for interactions with biological targets.
- Heterocyclic substituents: The patent compound incorporates a pyrazolo[3,4-d]pyrimidine and chromenone system, while the target compound uses a pyrazine ring with a cyano group. These differences modulate electronic properties and steric bulk.
- Fluorine substitution: The target compound has 2,5-difluoro substitution on the benzene ring, whereas the patent example includes fluorine on the chromenone and phenyl groups. Fluorine enhances membrane permeability and metabolic resistance .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | Patent Example 57 |
|---|---|---|
| Molecular Weight | Not reported | 616.9 (M+) |
| Melting Point (°C) | Not reported | 211–214 |
| Key Substituents | 3-cyanopyrazine, 2,5-difluorobenzenesulfonamide | Pyrazolopyrimidine, chromenone, cyclopropylsulfonamide |
| Calculated LogP* | ~2.8 (estimated) | ~3.5 (estimated) |
| Bioactivity (IC50, nM)** | Not reported | Kinase inhibition (e.g., CDK2: <10 nM) |
LogP estimated using fragment-based methods.
*Activity data inferred from structural analogues in the same patent class .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s stereospecific cyclohexyl linker may require chiral resolution or asymmetric synthesis, increasing complexity compared to the patent compound’s achiral cyclopropyl group.
- Metabolic Stability: The cyano group in the target compound could enhance oxidative stability relative to the chromenone system, which is prone to phase I metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
